N-[(4-pyridyl)phenylmethyl]acetamide
Description
Properties
IUPAC Name |
N-[phenyl(pyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(17)16-14(12-5-3-2-4-6-12)13-7-9-15-10-8-13/h2-10,14H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXIOAJKTUUBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acetylation of (4-Pyridyl)(phenyl)methylamine
The most straightforward route involves reacting (4-pyridyl)(phenyl)methylamine with acetyl chloride or acetic anhydride. This method mirrors protocols for analogous acetamides described in European Patent EP 0356176 B1:
Procedure :
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Dissolve 10 mmol of (4-pyridyl)(phenyl)methylamine in 50 mL anhydrous dichloromethane.
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Add 12 mmol acetyl chloride dropwise at 0–5°C under nitrogen atmosphere.
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Stir for 4–6 hours at room temperature.
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Quench with ice water, extract organic layer, and purify via recrystallization (ethanol/water).
Key Parameters :
Stepwise Synthesis via Chloroacetamide Intermediate
For derivatives requiring functionalization, a two-step approach is employed:
Synthesis of 2-Chloro-N-[(4-pyridyl)phenylmethyl]acetamide
Procedure :
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React (4-pyridyl)(phenyl)methylamine (10 mmol) with chloroacetyl chloride (12 mmol) in chloroform at 0°C.
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Use triethylamine (15 mmol) to scavenge HCl.
Optimization of Reaction Conditions
Solvent Selection
Data from EP 0356176 A1 reveals solvent-dependent yields:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methyl ethyl ketone | 80 | 92.5 | 98 |
| Chloroform | 25 | 89 | 95 |
| DMF | 25 | 85 | 93 |
Analysis : Polar aprotic solvents (e.g., DMF) favor solubility but may reduce yield due to side reactions. Methyl ethyl ketone optimizes both yield and purity.
Temperature and Catalysis
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Low-temperature acetylation (0–5°C) prevents exothermic decomposition of chloroacetyl chloride.
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Elevated temperatures (80°C) accelerate nucleophilic substitutions but require inert atmospheres to prevent oxidation.
Characterization and Quality Control
Spectroscopic Analysis
Infrared (IR) Spectroscopy :
¹H NMR (DMSO-d₆) :
Purity Assessment
HPLC Conditions :
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Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
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Mobile phase: 60:40 acetonitrile/water (0.1% TFA).
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[(4-pyridyl)phenylmethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-[(4-pyridyl)phenylmethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-pyridyl)phenylmethyl]acetamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of N-arylacetamides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Physicochemical and Pharmacological Differences
Solubility and Bioavailability: The 4-pyridyl group in this compound improves aqueous solubility compared to non-polar analogues like N-(4-hydroxyphenethyl)acetamide . Paracetamol’s 4-hydroxyl group contributes to rapid absorption and metabolism, whereas bulkier substituents (e.g., in RXC004) may reduce oral bioavailability .
Biological Activity: RXC004 and 2-Phenoxy-N-[4-(4-pyridinylmethyl)phenyl]acetamide exhibit targeted enzyme inhibition (e.g., Porcupine in Wnt signaling), while simpler derivatives like paracetamol act via cyclooxygenase (COX) inhibition . Cytotoxicity varies with substituents: Nitro and halogen groups (e.g., in N-(2,5-dichloro-4-hydroxyphenyl)acetamide) enhance cytotoxicity compared to unsubstituted analogues .
Metabolic Stability :
Key Research Findings
Enzyme Inhibition: RXC004 demonstrated potent inhibition of Porcupine (IC₅₀ = 2 nM), attributed to its pyridyl-imidazolyl backbone, while simpler acetamides like paracetamol lack this specificity .
Cytotoxicity :
- N-(4-Hydroxyphenethyl)acetamide exhibited 38.3% mortality in brine shrimp assays, whereas halogenated derivatives (e.g., N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide ) reached 43.2% .
Structural-Activity Relationships (SAR): Pyridyl and imidazolyl groups enhance target binding through π-π stacking and hydrogen bonding. Electron-withdrawing groups (e.g., -NO₂, -Cl) increase cytotoxicity but may reduce solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4-pyridyl)phenylmethyl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves condensation reactions between 4-pyridylbenzylamine and acetylating agents (e.g., acetyl chloride or acetic anhydride). Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography is critical. For enhanced purity, mass-directed preparative liquid chromatography (LC) can isolate the target compound . Reaction optimization may involve varying catalysts (e.g., DMAP) to improve acylation efficiency .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm backbone structure and substituent positions .
- Infrared (IR) Spectroscopy : Validate functional groups (amide C=O stretch at ~1650 cm, pyridyl C-N vibrations) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (e.g., C18) with mobile phases like acetonitrile/water containing 0.1% phosphoric acid .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
- Methodological Answer : Begin with in vitro assays:
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?
- Methodological Answer :
- Synthesize analogs with modifications to the pyridyl ring (e.g., halogenation), benzyl linker (e.g., methyl substituents), or acetamide group (e.g., tert-butyl substitution).
- Test analogs in bioassays (e.g., enzyme inhibition, cellular uptake) and correlate activity with structural features.
- Example SAR Table :
| Analog | Modification | Bioactivity (IC, μM) | Key Finding |
|---|---|---|---|
| 1 | 4-F-Pyridyl | 0.45 (Kinase X) | Enhanced potency vs. parent |
| 2 | 3-CH-Benzyl | 12.8 (Protease Y) | Reduced solubility |
| 3 | N-Acetyl → N-Propanoyl | Inactive | Critical pharmacophore |
- Computational modeling (e.g., molecular docking) can predict binding modes to biological targets .
Q. What analytical methodologies are recommended for resolving contradictions in spectroscopic data of this compound derivatives?
- Methodological Answer : Cross-validate conflicting data using:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
- High-Resolution MS (HRMS) : Confirm molecular formula accuracy (<5 ppm error) .
- Dynamic Light Scattering (DLS) : Check for aggregation in solution-phase assays that may skew bioactivity data .
Q. How can researchers develop a robust HPLC protocol for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Column : Use a Newcrom R1 or C18 column (4.6 × 150 mm, 5 μm) .
- Mobile Phase : Gradient elution with acetonitrile/water (0.1% formic acid for MS compatibility) at 1.0 mL/min.
- Detection : UV at 254 nm or MS in positive ion mode.
- Validation : Establish linearity (R > 0.99), LOD/LOQ (e.g., 0.1 μg/mL), and recovery rates (>90%) in plasma/lysate .
Q. What strategies mitigate synthetic byproducts during large-scale production of this compound?
- Methodological Answer :
- Process Optimization : Use flow chemistry for precise temperature/residence time control .
- Byproduct Identification : LC-MS/MS to detect and characterize impurities (e.g., diacetylated byproducts) .
- Purification : Simulated moving bed (SMB) chromatography for continuous separation .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?
- Methodological Answer :
- Re-evaluate force field parameters in docking studies (e.g., solvation effects, tautomerization states) .
- Validate target engagement using cellular thermal shift assays (CETSA) .
- Synthesize and test enantiomers if chirality is unaccounted for in models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
